BenchChemオンラインストアへようこそ!

4-Me-PDTic

Opioid Pharmacology GPCR Signaling Neuroscience

4-Me-PDTic is a tetrahydroisoquinoline-derived KOR antagonist with sub-nanomolar potency (Ke=0.37 nM) and 645-fold selectivity over MOR. Unlike ultra-long-acting nor-BNI or JDTic, its pharmacokinetic profile supports acute/sub-chronic behavioral paradigms without confounding weeks-long blockade. Confirmed brain penetration in rats, 3.2-fold greater potency than parent PDTic, and a robust in vitro assay window make it the superior research tool for addiction, stress, and mood disorder studies. Choose 4-Me-PDTic to eliminate generic-substitution risks and strengthen experimental reproducibility.

Molecular Formula C21H33N3O2
Molecular Weight 359.51
CAS No. 2209073-31-2
Cat. No. B604988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Me-PDTic
CAS2209073-31-2
Synonyms4Me-PDTic;  4 Me-PDTic;  4-Me-PDTic
Molecular FormulaC21H33N3O2
Molecular Weight359.51
Structural Identifiers
SMILESO=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3
InChIInChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1
InChIKeyQHBNPMPKVNZQAM-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Me-PDTic (CAS 2209073-31-2) for Kappa Opioid Receptor Research: A High-Selectivity Tetrahydroisoquinoline Antagonist


4-Me-PDTic (CAS 2209073-31-2) is a tetrahydroisoquinoline-derived compound classified as a potent and selective antagonist of the kappa opioid receptor (KOR) [1]. It was developed through a structure-activity relationship (SAR) study aimed at overcoming historical challenges in discovering clinically viable KOR antagonists [1]. Its primary utility in research settings centers on probing KOR-mediated signaling pathways and behavior due to its defined potency and selectivity profile relative to other opioid receptors [1].

Why 4-Me-PDTic (CAS 2209073-31-2) Cannot Be Substituted with Other KOR Antagonists Like JDTic or nor-BNI


Generic substitution among kappa opioid receptor (KOR) antagonists is not scientifically valid due to substantial differences in pharmacodynamics and pharmacokinetics. Prototypical antagonists like nor-BNI and JDTic exhibit exceptionally long durations of action (weeks), which confound experimental design and data interpretation [1]. Conversely, newer ligands such as LY2456302 are short-acting and orally bioavailable, but are structurally distinct and developed for clinical translation [1]. 4-Me-PDTic, with its tetrahydroisoquinoline scaffold, offers a distinct combination of sub-nanomolar potency and defined selectivity that is not equivalent to nor-BNI, JDTic, or LY2456302, making it a specific research tool rather than a general-purpose KOR antagonist [2].

4-Me-PDTic (CAS 2209073-31-2): Quantified Selectivity and Potency Advantages for KOR Research


Sub-Nanomolar KOR Antagonist Potency of 4-Me-PDTic in Functional GTPγS Assays

4-Me-PDTic demonstrates sub-nanomolar antagonist potency at the kappa opioid receptor (KOR). In a functional [35S]GTPγS binding assay using cloned human KOR, its calculated Ke value was 0.37 nM [1]. This places its potency in the sub-nanomolar range, a key differentiator for assays requiring high sensitivity to KOR blockade. This value represents a significant improvement over the parent compound, PDTic, which had a Ke of 1.2 nM in the same assay system, establishing the 4-methyl substitution as a critical determinant for enhanced potency [1].

Opioid Pharmacology GPCR Signaling Neuroscience

High Selectivity of 4-Me-PDTic for KOR Over Mu and Delta Opioid Receptors

In direct comparative selectivity profiling, 4-Me-PDTic is 645-fold selective for the kappa opioid receptor (KOR) over the mu opioid receptor (MOR) and greater than 8,100-fold selective for KOR over the delta opioid receptor (DOR) [1]. This was determined by comparing its functional Ke at KOR (0.37 nM) against its activities at MOR (Ke = 239 nM) and DOR (Ke > 3,000 nM) in [35S]GTPγS binding assays [1]. This selectivity window is critical for attributing observed biological effects specifically to KOR antagonism.

Receptor Selectivity Opioid Pharmacology Drug Discovery

Improved Brain Penetration of 4-Me-PDTic Confirmed by Rat Pharmacokinetic Studies

4-Me-PDTic was specifically designed to achieve brain penetration, a common limitation for many KOR antagonists. In silico predictions, including a calculated log BB and CNS multiparameter optimization (MPO) score, suggested favorable brain uptake [1]. Critically, this was empirically validated in rat pharmacokinetic studies, which demonstrated that 4-Me-PDTic does indeed penetrate the brain following systemic administration [1]. This is a critical differentiator from earlier KOR antagonists like nor-BNI and JDTic, which, while long-lasting, have poorly defined or suboptimal pharmacokinetic profiles for many behavioral and central nervous system (CNS) applications [2].

Pharmacokinetics Blood-Brain Barrier CNS Drug Discovery

4-Me-PDTic Structural Optimization: A Critical 4-Methyl Modification Over PDTic

The development of 4-Me-PDTic directly addresses a key structure-activity relationship (SAR) finding within the tetrahydroisoquinoline series. The introduction of a 4-methyl group on the piperidine ring of the parent compound, PDTic, was a deliberate design choice [1]. This single methyl addition resulted in a 3.2-fold increase in KOR antagonist potency (Ke decreased from 1.2 nM to 0.37 nM), a significant enhancement in a functional assay [1]. This demonstrates that 4-Me-PDTic is not a generic analog but an optimized lead compound arising from rational SAR studies, making it the preferred choice over its less potent precursor for experiments demanding maximal KOR blockade efficiency [1].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Optimal Research Applications for 4-Me-PDTic (CAS 2209073-31-2) Based on Differentiated Performance


Kappa Opioid Receptor Target Validation in CNS Behavioral Studies

4-Me-PDTic is ideally suited for in vivo rodent models investigating the role of central KOR in behaviors related to stress, addiction, and mood disorders. Its confirmed brain penetration in rats [1] and high selectivity for KOR over MOR and DOR [1] ensure that any observed behavioral changes (e.g., in forced swim tests, drug self-administration, or conditioned place preference) can be confidently attributed to KOR antagonism rather than off-target effects or inadequate CNS exposure. This makes it a superior research tool compared to antagonists like nor-BNI or JDTic, whose ultra-long duration of action (weeks) [2] severely limits study design and interpretation for acute or sub-chronic behavioral paradigms.

In Vitro Functional Assays Requiring High KOR Antagonist Potency and Purity

For in vitro systems such as [35S]GTPγS binding assays, cAMP inhibition studies, or β-arrestin recruitment assays using recombinant cell lines, 4-Me-PDTic provides a high degree of potency (Ke = 0.37 nM) [1]. This sub-nanomolar activity allows for complete KOR blockade at low concentrations, minimizing vehicle effects and potential solubility issues. Its 3.2-fold greater potency over its parent compound PDTic [1] makes it the more efficient choice for signal-to-noise optimization in high-throughput screening (HTS) campaigns or detailed pharmacological profiling, where maximizing assay window and minimizing compound usage are paramount.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

In medicinal chemistry programs aimed at developing next-generation KOR antagonists, 4-Me-PDTic serves as a key benchmark and comparator molecule. Its well-characterized potency, selectivity, and in vivo profile provide a robust data set for evaluating new chemical entities (NCEs) within the tetrahydroisoquinoline or related chemical series [1]. The quantifiable 3.2-fold potency increase conferred by the 4-methyl group over PDTic offers a specific structural lesson for rational drug design, making 4-Me-PDTic an essential reference standard in any SAR study focused on improving KOR antagonist pharmacology.

Procurement for High-Impact Publications and Grant-Funded KOR Research

For principal investigators and lab managers, the use of a thoroughly characterized, high-selectivity probe like 4-Me-PDTic strengthens the scientific rigor and reproducibility of research findings, which is critical for publication in high-impact journals and securing future grant funding. The availability of detailed characterization data from the primary literature [1] and reputable vendors supports transparent reporting and experimental replication. Choosing 4-Me-PDTic over a less characterized or lower-purity alternative mitigates the risk of experimental failure due to compound-related artifacts, thereby protecting the investment of time and resources in complex in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Me-PDTic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.